rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid
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Overview
Description
rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its cyclopentane ring structure with a hydroxyl group and a carboxylic acid group attached to it. The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of cyclopentanone followed by carboxylation. The reaction typically employs reagents such as sodium borohydride for the reduction step and carbon dioxide for the carboxylation step. The reaction conditions often include a solvent like tetrahydrofuran and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of cyclopentanone derivatives followed by carboxylation. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: 3-oxocyclopentane-1-carboxylic acid.
Reduction: 3-hydroxycyclopentane-1-methanol.
Substitution: 3-chlorocyclopentane-1-carboxylic acid.
Scientific Research Applications
rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R)-3-aminomethyl-3-fluorocyclopentane-1-carboxylic acid
- rac-(1R,3R)-3-benzyloxycyclobutan-1-ol
- rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid
Uniqueness
rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid is unique due to its specific functional groups and chiral centers, which confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
55843-48-6 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
93 |
Origin of Product |
United States |
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